Ethyl 2-(thian-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

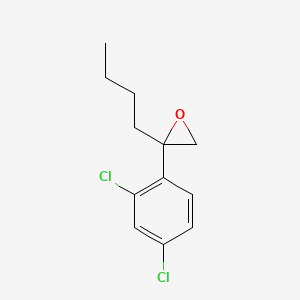

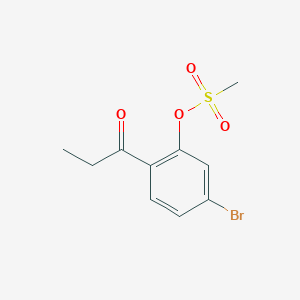

Ethyl 2-(thian-4-yl)acetate, also known as 4-thian-2-yl acetate, is an organic compound composed of a thian-4-yl group and an acetate group, and is a member of the thian-4-yl acetate family. It is a colorless liquid with a mild odor and is soluble in most organic solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a catalyst in the production of polymers and in the synthesis of other compounds.

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Enzyme Inhibition

Ethyl 2-(thian-4-yl)acetate derivatives show promise in molecular docking and enzyme inhibition studies. A study by (Babar et al., 2017) found that these compounds exhibited significant inhibition of α-glucosidase and β-glucosidase enzymes, suggesting potential therapeutic applications.

Anti-Parkinson's Activity

Compounds related to this compound have been evaluated for their potential anti-Parkinson's activity. (Gomathy et al., 2012) synthesized derivatives that showed potent free radical scavenging activity, indicating their potential utility in treating Parkinson's disease.

Anticancer Properties

A study by (Riadi et al., 2021) synthesized a new derivative of this compound with potent cytotoxic activity against various human cancer cell lines. This indicates potential applications in cancer therapy.

DNA Binding Interactions

The DNA binding interactions of this compound derivatives have been studied, as in the work by (Iqbal et al., 2019). These compounds showed strong binding affinity with DNA, suggesting potential for antitumor agents.

Anti-Inflammatory and Analgesic Activities

This compound derivatives have been shown to possess anti-inflammatory and analgesic activities. (Attimarad et al., 2017) demonstrated that certain derivatives exhibited activities comparable to standard drugs like indomethacin and aspirin.

Synthesis and Structural Characterization

Studies have focused on the synthesis and structural characterization of this compound derivatives. For instance, (El Foujji et al., 2020) explored the synthesis, molecular structure, and electronic properties of a novel derivative.

Eigenschaften

IUPAC Name |

ethyl 2-(thian-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218624-29-4 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

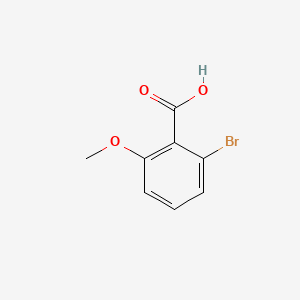

![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)